3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile
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Overview
Description
3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile is an organic compound characterized by the presence of difluorobenzonitrile and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile typically involves the following steps:
Formation of the Difluorobenzonitrile Core: The starting material, 3,5-difluorobenzonitrile, can be synthesized through the difluoromethylation of benzonitrile derivatives using reagents such as ClCF2H or other difluoromethylation agents.
Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile involves its interaction with specific molecular targets. The difluoro groups enhance the compound’s stability and reactivity, allowing it to interact with enzymes or receptors in biological systems. The morpholine moiety can facilitate binding to specific proteins or nucleic acids, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-4-nitrobenzonitrile: Similar structure but with a nitro group instead of the morpholine moiety.
3,5-Difluoro-2,4,6-trinitroanisole: Contains multiple nitro groups and is used in different applications.
Uniqueness
3,5-Difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile is unique due to the presence of both difluoro and morpholine groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3,5-difluoro-4-(2-methylmorpholine-4-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O2/c1-8-7-17(2-3-19-8)13(18)12-10(14)4-9(6-16)5-11(12)15/h4-5,8H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBLBQFYQGRPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=C(C=C2F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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